physicochemical properties of 1,2-Dichlorohexafluorocyclobutane
physicochemical properties of 1,2-Dichlorohexafluorocyclobutane
An In-depth Technical Guide to 1,2-Dichlorohexafluorocyclobutane
Abstract
1,2-Dichlorohexafluorocyclobutane (C₄Cl₂F₆), a halogenated cyclic hydrocarbon existing as distinct cis and trans stereoisomers, serves as a critical intermediate in synthetic chemistry and a compound of interest in neuropharmacology.[1] Its unique molecular architecture, featuring a strained cyclobutane ring with both chlorine and fluorine substituents, imparts a specific reactivity profile that is leveraged for the synthesis of advanced materials. This guide provides a comprehensive overview of its physicochemical properties, synthesis, reactivity, and key applications, with a focus on protocols and insights relevant to professionals in research and drug development.
PART 1: Core Physicochemical Characteristics
The physical and chemical behavior of 1,2-dichlorohexafluorocyclobutane is a direct consequence of its molecular structure. The high degree of fluorination results in a dense, low-boiling liquid, while the presence of weaker carbon-chlorine bonds provides a handle for selective chemical modification.
Quantitative Data Summary
A compilation of the essential physicochemical properties is presented below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₄Cl₂F₆ | [2][3][4][5] |
| Molecular Weight | 232.94 g/mol | [1][2][4][6] |
| Boiling Point | 59 - 60 °C (332 - 333 K) | [2][6] |
| Melting Point | -15 °C | [6] |
| Density | 1.644 g/cm³ | [6] |
| CAS Number | 356-18-3 | [1][2][3][5] |
Molecular Structure and Stereoisomerism
A key structural feature is the existence of cis and trans stereoisomers, which arise from the relative positions of the two chlorine atoms on the cyclobutane ring.[1] In the cis-isomer, the chlorine atoms are on the same face of the ring, while in the trans-isomer, they are on opposite faces. This stereoisomerism can influence physical properties like dipole moment and boiling point, and may affect the stereochemical outcome of subsequent reactions. The thermal dimerization of chlorotrifluoroethylene, a common synthetic route, often yields the cis-isomer as the major product.[1]
Caption: 2D structures of cis- and trans-1,2-Dichlorohexafluorocyclobutane.
PART 2: Synthesis and Chemical Reactivity
Synthesis
The principal industrial synthesis of 1,2-dichlorohexafluorocyclobutane is achieved through the thermal dimerization of chlorotrifluoroethylene (CTFE).[1][7] This [2+2] cycloaddition reaction capitalizes on the reactivity of the fluorinated alkene under heat and pressure.
Reactivity Profile
The synthetic utility of this compound stems from the differential reactivity of its carbon-halogen bonds. The C-Cl bonds are significantly weaker and more polarizable than the robust C-F bonds. This allows for selective dechlorination reactions, leaving the perfluorinated backbone intact.
A primary transformation is the reductive dechlorination to yield hexafluorocyclobutene, a valuable monomer for specialty polymers.[7] This reaction is typically accomplished using a reducing metal, such as zinc dust, in a polar aprotic solvent. The mechanism involves electron transfer from the metal to the C-Cl antibonding orbitals, leading to the elimination of chloride ions and the formation of a new carbon-carbon double bond.
Caption: Reductive dechlorination pathway to hexafluorocyclobutene.
PART 3: Applications in Scientific Research
While its primary industrial role is as a chemical intermediate, 1,2-dichlorohexafluorocyclobutane has found utility in specialized areas of research.
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Precursor to Fluoropolymers: Its most significant application is as a precursor to hexafluorocyclobutene (HFCB).[7] HFCB is a monomer used to produce high-performance polymers with exceptional thermal stability, chemical resistance, and low dielectric constants, making them suitable for the microelectronics industry.[7]
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Neuropharmacology Research: In the field of neuroscience, 1,2-dichlorohexafluorocyclobutane (referred to in some literature as F6) is classified as a non-immobilizer.[1] Unlike conventional anesthetics that cause immobility, this compound has been used as a tool to dissociate the amnestic effects of anesthetics from their immobilizing effects, providing valuable insights into the mechanisms of consciousness and memory.[1]
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Analytical Standard: Due to its well-defined structure and properties, it serves as a useful reference standard in analytical methods like gas chromatography (GC) and mass spectrometry (MS) for the identification of other halogenated compounds.[1]
PART 4: Experimental Protocol: Synthesis of Hexafluorocyclobutene
This protocol details a self-validating laboratory-scale synthesis of hexafluorocyclobutene via reductive dechlorination. The progress can be monitored by the disappearance of the liquid starting material and the evolution of a gaseous product.
Objective: To synthesize hexafluorocyclobutene from 1,2-dichlorohexafluorocyclobutane using zinc dust.
Materials:
-
1,2-Dichlorohexafluorocyclobutane (mixture of isomers)
-
Activated zinc dust
-
Anhydrous ethanol or N,N-dimethylformamide (DMF)
-
Three-neck round-bottom flask (250 mL)
-
Dropping funnel
-
Reflux condenser connected to a cold trap (-78 °C, dry ice/acetone)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas line (Nitrogen or Argon)
Methodology:
-
System Preparation: Assemble the glassware, ensuring it is thoroughly dried. The three-neck flask is equipped with the dropping funnel, reflux condenser, and an inert gas inlet. The outlet of the condenser is connected to the cold trap to collect the volatile product.
-
Reagent Loading: Under a positive pressure of inert gas, charge the flask with activated zinc dust (2.0 eq) and anhydrous ethanol (100 mL).
-
Initiation: Begin vigorous stirring to create a slurry. Gently heat the mixture to reflux using the heating mantle.
-
Substrate Addition: Add 1,2-dichlorohexafluorocyclobutane (1.0 eq) to the dropping funnel. Add it dropwise to the refluxing zinc slurry over 1-2 hours. An exothermic reaction should be observed.
-
Reaction Drive & Monitoring: Maintain the reflux for an additional 2-4 hours after the addition is complete. The reaction is self-validating as the gaseous product (Boiling Point of HFCB: 5.5 °C) will bubble out of the solution and be captured in the cold trap.[7]
-
Product Isolation: Once the reaction is deemed complete (no more gas evolution), disconnect the cold trap. The condensed hexafluorocyclobutene can be purified further by low-temperature fractional distillation if required.
Caption: Step-by-step experimental workflow for the synthesis.
PART 5: Safety, Handling, and Environmental Profile
Hazard Identification
1,2-Dichlorohexafluorocyclobutane is classified as an irritant.[4][8][9] It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][8]
Handling Precautions:
-
Work in a well-ventilated chemical fume hood.[10]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[8][10]
-
Wash hands thoroughly after handling.[10]
-
Store in a tightly sealed container in a cool, dry place.
Environmental Considerations
This compound is a per- and polyfluoroalkyl substance (PFAS) and is considered an ozone-depleting substance and a potent greenhouse gas.[1][11][12] Its atmospheric lifetime is estimated to be on the order of 75 to 114 years, with stratospheric photolysis being the primary degradation pathway.[11][12] Its use should be managed to prevent environmental release.
References
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ChemBK. (n.d.). 1,2-DICHLOROHEXAFLUOROCYCLOBUTANE. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Cyclobutane, 1,2-dichloro-1,2,3,3,4,4-hexafluoro-. NIST Chemistry WebBook. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Cyclobutane, 1,2-dichloro-1,2,3,3,4,4-hexafluoro-. NIST Chemistry WebBook. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1,2-Dichlorohexafluorocyclobutane. PubChem Compound Database. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Cyclobutane, 1,2-dichloro-1,2,3,3,4,4-hexafluoro-. NIST Chemistry WebBook. Retrieved from [Link]
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Papadimitriou, V. C., McGillen, M. R., Smith, S. C., Jubb, A. M., Portmann, R. W., Hall, B. D., ... & Burkholder, J. B. (2013). 1,2-Dichlorohexafluoro-cyclobutane (1,2-c-C4F6Cl2, R-316c) a potent ozone depleting substance and greenhouse gas: atmospheric loss processes, lifetimes, and ozone depletion and global warming potentials for the (E) and (Z) stereoisomers. The Journal of Physical Chemistry A, 117(43), 11049-11065. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Cyclobutane, 1,2-dichloro-1,2,3,3,4,4-hexafluoro- (CAS 356-18-3). Retrieved from [Link]
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Papadimitriou, V. C., et al. (2013). 1,2-Dichlorohexafluoro-cyclobutane...a potent ozone depleting substance... PubMed. Retrieved from [Link]
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Haz-Map. (n.d.). 1,2-Dichlorohexafluorocyclobutane. Retrieved from [Link]
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Wikipedia. (n.d.). Hexafluorocyclobutene. Retrieved from [Link]
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